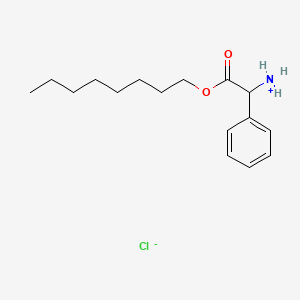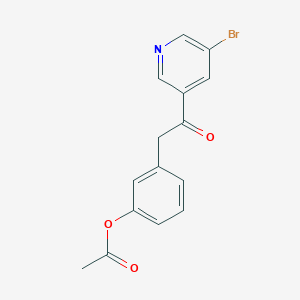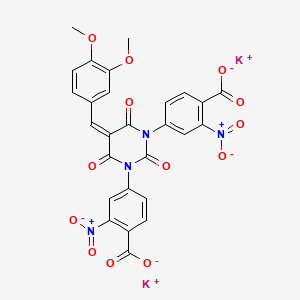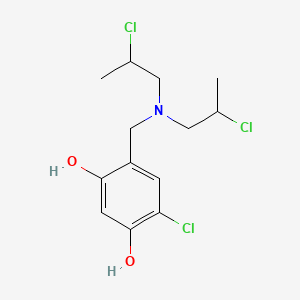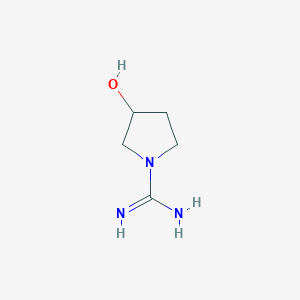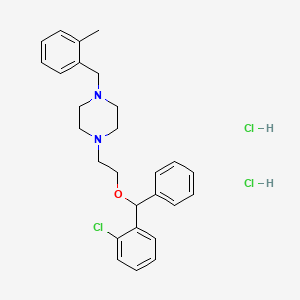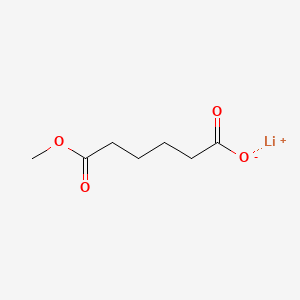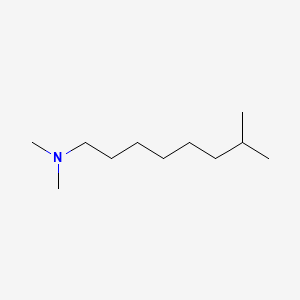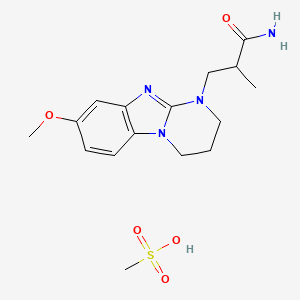
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications . This compound is of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[1,2-a]benzimidazoles typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . One efficient method for synthesizing these compounds is through a one-pot three-component reaction using a nanoporous catalyst such as ZnO@SO3H@Tropine . This method offers high yields, short reaction times, and the catalyst can be reused multiple times without loss of activity .
Industrial Production Methods: Industrial production of pyrimido[1,2-a]benzimidazoles often involves heating under reflux in pyridine to form the desired product . The use of enamino ketones as building blocks has also shown great potential in creating these compounds . These methods are scalable and can be adapted for large-scale production.
化学反応の分析
Types of Reactions: Pyrimido[1,2-a]benzimidazoles undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of pyrimido[1,2-a]benzimidazoles include molecular oxygen, which acts as a green oxidant in dehydrogenation-aromatization processes . Other reagents such as enamino ketones and bifunctional synthetic equivalents are also frequently used .
Major Products Formed: The major products formed from these reactions are typically derivatives of pyrimido[1,2-a]benzimidazoles with enhanced biological activity . These derivatives are of great interest in medicinal chemistry for their potential therapeutic applications.
科学的研究の応用
Pyrimido[1,2-a]benzimidazoles have a wide range of scientific research applications. They are studied for their potential use in treating various diseases due to their diverse biological activities . These compounds have shown promise as inhibitors of oncoproteins, making them potential candidates for cancer therapy . Additionally, they are being explored for their antiviral properties, with some derivatives showing efficacy against viruses such as influenza and COVID-19 .
作用機序
The mechanism of action of pyrimido[1,2-a]benzimidazoles involves their interaction with specific molecular targets and pathways . These compounds can inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects. For example, some derivatives have been shown to inhibit oncoproteins, which are involved in the development and progression of cancer .
類似化合物との比較
Pyrimido[1,2-a]benzimidazoles are unique due to their structural features and diverse biological activities. Similar compounds include other nitrogen-containing heterocycles such as azoloazines and benzimidazole derivatives . These compounds share some structural similarities but differ in their specific biological activities and therapeutic applications. For example, azoloazines are known for their antiviral properties, while benzimidazole derivatives are widely used in various therapeutic areas .
Conclusion
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a compound of significant interest in medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for various therapeutic applications. Further research is needed to fully explore its potential and develop new derivatives with enhanced properties.
特性
CAS番号 |
79513-52-3 |
|---|---|
分子式 |
C16H24N4O5S |
分子量 |
384.5 g/mol |
IUPAC名 |
methanesulfonic acid;3-(8-methoxy-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C15H20N4O2.CH4O3S/c1-10(14(16)20)9-18-6-3-7-19-13-5-4-11(21-2)8-12(13)17-15(18)19;1-5(2,3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,16,20);1H3,(H,2,3,4) |
InChIキー |
ADIKEWPSEUFWJU-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCN2C1=NC3=C2C=CC(=C3)OC)C(=O)N.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


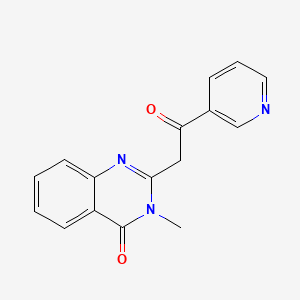

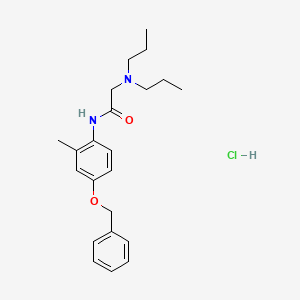
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)


